molecular formula C16H17NO2 B5129575 2-(3-ethylphenoxy)-N-phenylacetamide

2-(3-ethylphenoxy)-N-phenylacetamide

Cat. No.: B5129575
M. Wt: 255.31 g/mol
InChI Key: QTKBMCDVHQYNCQ-UHFFFAOYSA-N
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Description

2-(3-Ethylphenoxy)-N-phenylacetamide is a chemical compound with a molecular formula of C₁₄H₁₄O₂N It is characterized by its phenyl group attached to an acetamide moiety, which is further connected to a 3-ethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-ethylphenoxy)-N-phenylacetamide typically involves the reaction of 3-ethylphenol with chloroacetyl chloride to form 3-ethylphenoxyacetyl chloride, which is then reacted with aniline to yield the target compound. The reaction conditions include the use of a suitable solvent such as dichloromethane, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency. The process involves the continuous addition of reactants and the removal of by-products, ensuring a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Ethylphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Substitution reactions typically require strong electrophiles or nucleophiles, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Alcohols, amines, or other reduced derivatives.

  • Substitution: Halogenated phenyl derivatives, nitrophenyl derivatives, etc.

Scientific Research Applications

2-(3-Ethylphenoxy)-N-phenylacetamide has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Industry: It can be used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-(3-ethylphenoxy)-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, while the acetamide moiety can form hydrogen bonds with other molecules. These interactions can modulate biological processes and lead to the desired effects.

Comparison with Similar Compounds

  • 2-(3-methylphenoxy)-N-phenylacetamide

  • 2-(4-ethylphenoxy)-N-phenylacetamide

  • 2-(3-ethylphenoxy)-N-methylacetamide

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Properties

IUPAC Name

2-(3-ethylphenoxy)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-13-7-6-10-15(11-13)19-12-16(18)17-14-8-4-3-5-9-14/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKBMCDVHQYNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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